![molecular formula C11H12N2O B3023571 2-(2-phenyl-1H-imidazol-1-yl)ethanol CAS No. 51755-51-2](/img/structure/B3023571.png)
2-(2-phenyl-1H-imidazol-1-yl)ethanol
Overview
Description
“2-(2-phenyl-1H-imidazol-1-yl)ethanol” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole derivatives can be prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods . FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy were performed to elucidate the structures of the synthesized compounds .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Antibacterial Properties
Imidazole derivatives, including 2-(2-phenyl-1H-imidazol-1-yl)ethanol, exhibit antibacterial activity. Researchers have investigated their potential as antimicrobial agents against various bacterial strains. These compounds interfere with bacterial cell wall synthesis, protein synthesis, or nucleic acid metabolism, making them promising candidates for combating bacterial infections .
Antiviral Activity
Imidazoles exhibit antiviral properties against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds interfere with viral replication and entry. Research into the antiviral potential of 2-(2-phenyl-1H-imidazol-1-yl)ethanol continues.
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . Its derivatives show a broad range of chemical and biological properties, making it a promising area for future research . These newly synthesized compounds can act as lead molecules for the development of larvicides and antibiotic agents .
Mechanism of Action
Target of Action
2-(2-phenyl-1H-imidazol-1-yl)ethanol is an imidazole derivative . Imidazole derivatives have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, which may result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially induce various molecular and cellular changes .
properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-8-13-7-6-12-11(13)10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSGFZQEBQUKEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619165 | |
Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-imidazol-1-yl)ethanol | |
CAS RN |
51755-51-2 | |
Record name | 2-(2-Phenyl-1H-imidazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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